3-Methyl-2-(pentyloxy)cyclopent-2-enone
Description
Properties
CAS No. |
68922-13-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methyl-2-pentoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-8-13-11-9(2)6-7-10(11)12/h3-8H2,1-2H3 |
InChI Key |
YZNBCHMWGPMYIS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(CCC1=O)C |
Canonical SMILES |
CCCCCOC1=C(CCC1=O)C |
Other CAS No. |
68922-13-4 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Starting Material: γ-methyl-γ-decalactone (5-hexyl-5-methyldihydro-2(3H)-furanone)
- Catalyst: Phosphoric acid (5–20% by weight) in high-boiling mineral oil
- Temperature: 145° to 175° C (preferably 150° to 170° C)
- Pressure: Reduced pressure applied to continuously remove product and water vapor
- Reaction Type: Cyclodehydration (intramolecular dehydration leading to cyclopentenone formation)
Process Details and Mechanism
- The lactone is added dropwise to the heated catalyst mixture.
- The catalyst consists of phosphoric acid dissolved in mineral oil with a boiling point higher than the reactants and products (typically white oils with boiling points between 350° and 485° C).
- The reaction proceeds by acid-catalyzed ring closure and dehydration, converting the lactone into the cyclopentenone derivative.
- The product, 3-methyl-2-pentyl-cyclopent-2-en-1-one, is continuously distilled off under reduced pressure, which also removes the water formed during the reaction.
- The reaction water is removed as gas and trapped by cooling.
- The catalyst system remains active for extended periods, converting up to 10 moles of lactone per mole of phosphoric acid with minimal loss in activity.
- After completion, the catalyst mixture is treated with water and a hydrocarbon solvent (e.g., cyclohexane) for phase separation and reuse.
Advantages of This Method
- Continuous operation with high conversion efficiency.
- Catalyst reuse reduces waste and cost.
- Avoids corrosiveness and disposal issues associated with solid polyphosphoric acid.
- Produces product with 90–95% purity by gas chromatography.
- Minor formation of isomeric byproducts (~1–2%) can be removed by further distillation.
Data Summary Table
| Parameter | Details |
|---|---|
| Catalyst Composition | 5–20% phosphoric acid in mineral oil |
| Reaction Temperature | 145–175 °C (optimal 150–170 °C) |
| Pressure | Reduced pressure for continuous distillation |
| Reaction Time | Continuous feed; product distilled continuously |
| Product Purity | 90–95% by GC |
| Catalyst Lifetime | Active for conversion of ~10 moles lactone per mole phosphoric acid |
| Byproducts | ~1–2% isomeric cyclohexenone derivatives |
| Solvent for Catalyst Recovery | Water and cyclohexane for phase separation |
Alternative Synthetic Approaches: Etherification and Methylation Routes
While direct literature on the preparation of this compound specifically is limited outside the cyclodehydration method, related cyclopentenone derivatives with alkoxy substituents have been synthesized via methylation or alkylation of hydroxycyclopentenones.
Methylation of 2-Hydroxy-3-methylcyclopent-2-enone
- Method: Methylation of 2-hydroxy-3-methylcyclopent-2-enone using methyl iodide and potassium carbonate in acetone.
- Yield: 88–92%
- Relevance: Demonstrates a route to alkoxy-substituted cyclopentenones via nucleophilic substitution on hydroxy precursors.
- Potential Adaptation: Similar alkylation with pentyl halides could afford this compound analogs.
Friedel-Crafts Alkylation
- Method: Introduction of methyl groups onto cyclopentenone rings via Friedel-Crafts alkylation using methyl chloride and Lewis acid catalysts like aluminum chloride.
- Application: Used for synthesizing methyl-substituted cyclopentenones, potentially adaptable for alkoxy substituents.
Research Findings and Industrial Implications
The cyclodehydration method using phosphoric acid catalysts is the only documented industrially viable and scalable synthesis for this compound, with the following key findings:
- Catalyst Efficiency: Phosphoric acid in mineral oil acts as a stable and reusable catalyst, minimizing corrosion and waste.
- Continuous Production: The process allows for continuous feed and product removal, enhancing throughput.
- Product Quality: High purity of the target compound is achievable with minimal side products.
- Environmental Considerations: The catalyst recovery and reuse system reduces environmental impact compared to traditional polyphosphoric acid methods.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Cyclodehydration of γ-methyl-γ-decalactone | γ-methyl-γ-decalactone (5-hexyl-5-methyldihydro-2(3H)-furanone) | Phosphoric acid (5–20% in mineral oil), 145–175 °C, reduced pressure distillation | 90–95% purity by GC | Continuous process, catalyst reusable, industrial scale |
| Methylation of 2-hydroxy-3-methylcyclopent-2-enone | 2-hydroxy-3-methylcyclopent-2-enone | Methyl iodide, potassium carbonate, acetone | 88–92% | Potential for alkylation with pentyl halides for ether derivative |
| Friedel-Crafts Alkylation | Cyclopentenone | Methyl chloride, AlCl3 catalyst | Variable | Used for methyl substitution; adaptation needed for alkoxy group |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pentyloxy)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Ethers, esters
Scientific Research Applications
Chemical Synthesis and Production
3-Methyl-2-(pentyloxy)cyclopent-2-enone can be synthesized through the cyclodehydration of γ-methyl-γ-decalactone using phosphoric acid as a catalyst. This method has been optimized to yield high purity and efficiency:
- Synthesis Process : The process involves heating γ-methyl-γ-decalactone in the presence of phosphoric acid at temperatures between 145°C and 175°C. The reaction can be conducted continuously, allowing for effective removal of the product and reaction water under reduced pressure conditions .
- Yield and Purity : The method reported yields approximately 90% of the desired product, with minimal by-products. The distilled product mixture typically contains 90% to 95% of this compound .
Fragrance Industry Applications
One of the primary applications of this compound is in the fragrance industry:
- Fragrance Component : This compound is utilized as a fragrance ingredient due to its pleasant scent profile. It is often incorporated into perfumes and other scented products .
- Safety Assessments : Evaluations conducted by the Research Institute for Fragrance Materials (RIFM) indicate that this compound exhibits low toxicity levels. It has been assessed for various endpoints including genotoxicity, skin sensitization, and environmental impact, showing no significant adverse effects at typical exposure levels .
Toxicological Evaluations
Toxicological assessments are crucial for ensuring consumer safety regarding fragrance ingredients:
- Genotoxicity and Sensitization : Studies have demonstrated that this compound is not expected to be genotoxic. Skin sensitization tests have shown a No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm², indicating a low risk of allergic reactions in humans .
- Environmental Safety : The compound has been evaluated for its environmental impact and was found not to be Persistent, Bioaccumulative, or Toxic (PBT) according to international standards. Its risk quotients are below 1 based on current usage volumes in Europe and North America .
Regulatory Standards
Regulatory bodies have established guidelines for the safe use of this compound in consumer products:
- IFRA Standards : The International Fragrance Association (IFRA) has set limits for the use of this compound across various product categories to ensure consumer safety. These standards are based on comprehensive safety assessments and toxicological data .
Summary Table of Key Findings
| Application Area | Key Findings |
|---|---|
| Chemical Synthesis | High yield (90%) through cyclodehydration |
| Fragrance Industry | Used as a fragrance ingredient |
| Toxicological Safety | Not genotoxic; low skin sensitization risk |
| Environmental Impact | Not PBT; risk quotients <1 |
| Regulatory Compliance | Governed by IFRA standards |
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pentyloxy)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Toxicological Comparison
| CAS Number | 68922-13-4 | 1128-08-1 | 2520-60-7 |
|---|---|---|---|
| IUPAC Name | This compound | 3-Methyl-2-pentylcyclopent-2-enone | 3-Methyl-2-(2-pentenyl)cyclopent-2-enone |
| Substituent | Ether (pentyloxy) | Alkyl (pentyl) | Alkenyl (pentenyl) |
| Molecular Weight | 182.26 | 166.26 | 164.24 |
| Sensitization NESIL | 1100 µg/cm² | 1100 µg/cm² | Not established |
| Mutagenicity | Negative | Negative | Negative |
Table 2: Regulatory Limits (IFRA) for Selected Compounds
| Product Category | 68922-13-4 Limit | 1128-08-1 Limit |
|---|---|---|
| Leave-on Skincare | 0.05% | 0.05% |
| Rinse-off Products | 0.5% | 0.5% |
| Fine Fragrances | 20% | 20% |
Q & A
Q. What are the established safety guidelines for using 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one in fragrance formulations?
The IFRA Standards define maximum acceptable concentrations for this compound across 12 product categories, derived from a Quantitative Risk Assessment (QRA) for dermal sensitization. The No Expected Sensitization Induction Level (NESIL) is 1100 µg/cm², with category-specific limits calculated using exposure-based modeling .
| Product Category | Maximum Acceptable Concentration | Key Endpoint Considered |
|---|---|---|
| Leave-on skincare | 0.02% | Dermal sensitization |
| Rinse-off products | 0.05% | Systemic toxicity |
| Data sourced from IFRA Standards (Amendment 49) and RIFM safety assessments . |
Q. How is 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one structurally characterized in synthetic workflows?
The compound’s cyclopentenone core and pentyloxy substituent are confirmed via GC-MS (retention index comparison) and ¹H/¹³C NMR (δ ~5.3 ppm for enone protons, δ ~70–90 ppm for cyclopentenone carbons). Synthetic intermediates like 3-methylcyclopentanone (CAS 1120-72-5) are validated using similar protocols .
Q. What synthetic routes are reported for cyclopentenone derivatives like this compound?
A common approach involves alkylation of cyclopentenone precursors (e.g., 3-methylcyclopentanone) with pentyl halides under basic conditions. Solvent selection (e.g., THF or DMF) impacts yield due to steric hindrance at the enone’s α-position .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo sensitization data for this compound?
Discrepancies arise from differences in metabolic activation (e.g., cytochrome P450-mediated oxidation). A weight-of-evidence (WoE) approach integrates:
Q. What analytical challenges arise in quantifying trace impurities in 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one?
Cyclopentenone derivatives are prone to photoisomerization and oxidative degradation , complicating HPLC analysis. Mitigation strategies include:
Q. How can solvent selection optimize intramolecular [2+2] photocycloaddition reactions involving this compound?
Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing the enone’s excited state. Non-polar solvents (e.g., hexane) favor undesired dimerization. A solvent polarity index (SPI) >5.0 is recommended for regioselective cycloaddition .
Q. What environmental risk assessment frameworks apply to this compound in aquatic systems?
The Fragrance Aquatic Risk Assessment (FARA) model predicts environmental concentrations (PEC) using logP (experimental logP ~3.2) and biodegradation half-life (t₁/₂ >60 days). Mitigation includes wastewater treatment plant (WWTP) adsorption studies and algae toxicity assays (EC₅₀ >10 mg/L) .
Methodological Notes
- Sensitization Risk Mitigation : Use QRA2 thresholds (IFRA, 2016) for category-specific limits, adjusting for regional regulatory variances (e.g., EU vs. US) .
- Synthetic Optimization : Employ DoE (Design of Experiments) to balance reaction temperature (60–80°C) and base strength (e.g., K₂CO₃ vs. NaH) for alkylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
